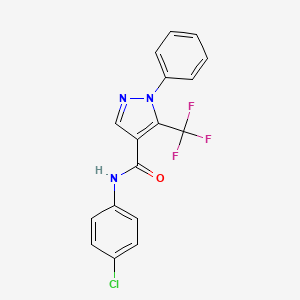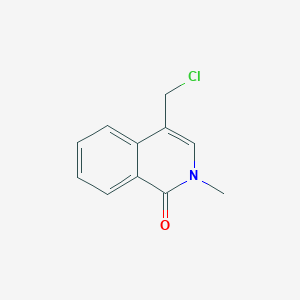
4-chloromethyl-2-methyl-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloromethyl-2-methyl-2H-isoquinolin-1-one” is a chemical compound with the CAS Number: 27330-17-2. It is a qualified product offered by several chemical suppliers .
Synthesis Analysis
The synthesis of isoquinolin-1(2H)-ones, which includes “4-chloromethyl-2-methyl-2H-isoquinolin-1-one”, has been developed greatly. A transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of “4-chloromethyl-2-methyl-2H-isoquinolin-1-one” can be represented by the Inchi Code: 1S/C11H10ClNO/c1-13-7-8(6-12)9-4-2-3-5-10(9)11(13)14/h2-5,7H,6H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloromethyl-2-methyl-2H-isoquinolin-1-one” include a molecular weight of 207.66 .科学的研究の応用
Prodrug Development
4-chloromethyl-2-methyl-2H-isoquinolin-1-one and its derivatives have been investigated for their potential as prodrug systems. For example, one study explored the biomimetic reduction of 5-chloromethyl-1-methyl-2-nitroimidazole, which efficiently reacted with the anion derived from 5-bromoisoquinolin-1-one. This process released 5-bromoisoquinolin-1-one, indicating the 2-nitroimidazol-5-ylmethyl unit's potential for selective drug delivery to hypoxic tissues, highlighting its applicability in developing prodrug systems for targeted therapy in areas with reduced oxygen supply (Parveen, Naughton, Whish, & Threadgill, 1999).
Antimicrobial and Antifungal Activities
Research into chloromethyl isoquinoline derivatives has also identified potential antimicrobial and antifungal activities. A study synthesized various 3-substituted (3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitriles, which, as hydrochlorides, exhibited weak antimicrobial and antifungal activities. Notably, the compound with a 3-spiro-cyclopentyl radical showed the highest activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with a minimum inhibiting concentration of 250 μg/ml. This indicates a potential pathway for developing new antimicrobial and antifungal agents from isoquinoline derivatives (Сурикова, Михайловский, & Одегова, 2014).
Synthesis of Analgesics and Spasmolytics
Isoquinoline derivatives have been explored for their analgesic and spasmolytic properties. Early research into substituted 1-methyl-3,4-dihydro-isoquinolines and their conversion to 2-(β-acylamido-ethyl)-acetophenomes has led to the synthesis of various substituted 1-β-phenylethyl-2-methyl-1,2,3,4-tetrahydro-isoquinolines. These compounds demonstrated interesting analgesic and spasmolytic properties, particularly those containing a halogenated phenylethyl group, indicating their potential utility in developing pain management and muscle relaxation therapies (Brossi, Besendrof, Pellmont, Walter, & Schinder, 1960).
Inhibition of Corrosion
Isoquinoline derivatives have been examined for their role in inhibiting corrosion of metals in acidic solutions. Research involving Schiff's bases derived from 2-chloroquinolin-3-ylmethylene demonstrated significant inhibition effects on the corrosion of mild steel in hydrochloric acid solution. These findings suggest the potential for developing novel corrosion inhibitors to protect metal surfaces in industrial and engineering applications, leveraging the chemical properties of isoquinoline derivatives (Prabhu, Venkatarangaiah, Shanbhag, Kulkarni, & Kalkhambkar, 2008).
将来の方向性
Isoquinolones, including “4-chloromethyl-2-methyl-2H-isoquinolin-1-one”, are important nitrogen-heterocyclic compounds having versatile biological and physiological activities. Their synthetic methods have been recently developed greatly. Significant advances have been made in the construction of the isoquinolone ring with atom- and step-economy, focusing on the intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.
特性
IUPAC Name |
4-(chloromethyl)-2-methylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-13-7-8(6-12)9-4-2-3-5-10(9)11(13)14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKLMXRUOZWVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloromethyl-2-methyl-2H-isoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

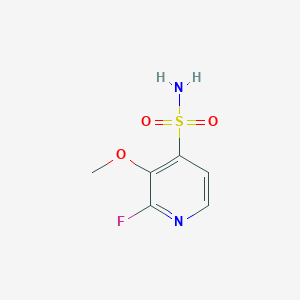

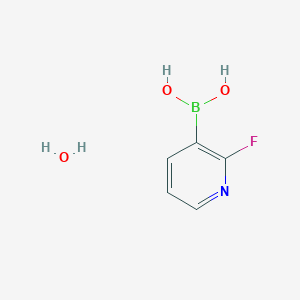
![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2988618.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2988619.png)
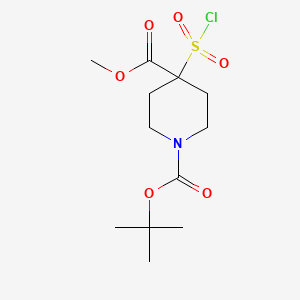
![2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2988621.png)
![7-(4-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988626.png)
methanone](/img/structure/B2988628.png)
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2988629.png)
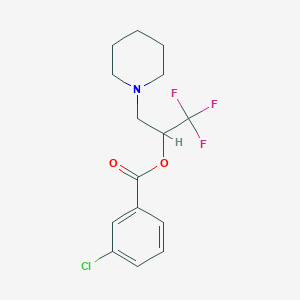
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate](/img/structure/B2988634.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2988635.png)
